![molecular formula C15H14ClNOS2 B2702522 N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide CAS No. 477858-01-8](/img/structure/B2702522.png)
N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide
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Description
N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide, also known as ACT-335827, is a novel drug compound that has gained attention in the scientific community for its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Rearrangements Thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation when treated with lithiated derivatives, leading to a variety of rearranged products including pyrrolinones and azepinones. This reaction pathway highlights the compound's potential for creating complex molecular structures, which are significant in the development of novel organic compounds (Clayden et al., 2004).
Bioreductively Activated Cytotoxins Compounds related to N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide have been synthesized and evaluated for their ability to act as radiosensitizers and bioreductively activated cytotoxins. This research could offer insights into the design of new therapeutic agents that selectively target hypoxic cells, a common characteristic of solid tumors (Threadgill et al., 1991).
Directed Metalation Synthesis The synthesis of diversely substituted benzo[b]thiophenes and naphthothiophenes via directed metalation showcases the application of N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide derivatives in facilitating the introduction of methylsulfanyl groups to aromatic systems. This method offers a straightforward approach to synthesizing heterocyclic compounds, which are crucial in drug development and materials science (Mukherjee et al., 2003).
Organoselenium-Mediated Cyclization The treatment of allylic amides and thioamides with organoselenium compounds yields 2-oxazolines and 2-thiazolines, respectively. This cyclization reaction underlines the utility of compounds with N-allyl substituents in synthesizing heterocyclic structures, potentially useful in developing new chemical entities with varied biological activities (Engman, 1991).
Trifluoromethylthiolation The ability to undergo trifluoromethylthiolation makes N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide derivatives valuable for introducing trifluoromethylthio groups into molecules. This reaction is significant for pharmaceutical chemistry, where the introduction of such groups can alter the biological activity and physicochemical properties of compounds (Liu et al., 2013).
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methylsulfanyl-N-prop-2-enylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS2/c1-3-8-17-15(18)14-12(9-13(19-2)20-14)10-4-6-11(16)7-5-10/h3-7,9H,1,8H2,2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSALYPKJDBWWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)NCC=C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thiophenecarboxamide |
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